

(S)-(4-benzylmorpholin-2-yl)methanol CAS number and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-(4-benzylmorpholin-2-yl)methanol

Cat. No.: B140013

[Get Quote](#)

Technical Guide: (S)-(4-benzylmorpholin-2-yl)methanol

For: Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(4-benzylmorpholin-2-yl)methanol is a chiral organic compound featuring a morpholine ring N-substituted with a benzyl group and a hydroxymethyl group at the C-2 position. The "(S)" designation indicates the stereochemistry at the chiral center C-2. This compound serves as a valuable chiral building block in medicinal chemistry. The morpholine scaffold is a "privileged" structure in drug discovery, often incorporated into molecules to improve pharmacokinetic properties such as solubility, metabolic stability, and bioavailability. The benzyl group provides a lipophilic component, and the primary alcohol function offers a reactive handle for further synthetic modifications.

While specific biological activities for **(S)-(4-benzylmorpholin-2-yl)methanol** itself are not extensively documented in public literature, the chiral 2-substituted morpholine motif is a key component in various biologically active agents, including potent and selective receptor modulators.

Chemical Identification and Properties

The following tables summarize the key identifiers and physicochemical properties of **(S)-(4-benzylmorpholin-2-yl)methanol**. It is important to note that some physical properties are predicted values from computational models due to a lack of experimentally determined data in published literature.

Table 1: Chemical Identifiers

Identifier	Value
Compound Name	(S)-(4-benzylmorpholin-2-yl)methanol
Synonyms	[(2S)-4-Benzyl-2-morpholinyl]methanol, (S)-4-Benzyl-2-(hydroxymethyl)morpholine
CAS Number	132073-82-6 [1]
Molecular Formula	C ₁₂ H ₁₇ NO ₂ [1]
Molecular Weight	207.27 g/mol [1]
SMILES	c1ccc(cc1)CN1CCO--INVALID-LINK--CO [1]
InChI	InChI=1S/C12H17NO2/c14-10-12-9-13(6-7-15-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m0/s1 [1]

Table 2: Physicochemical Properties

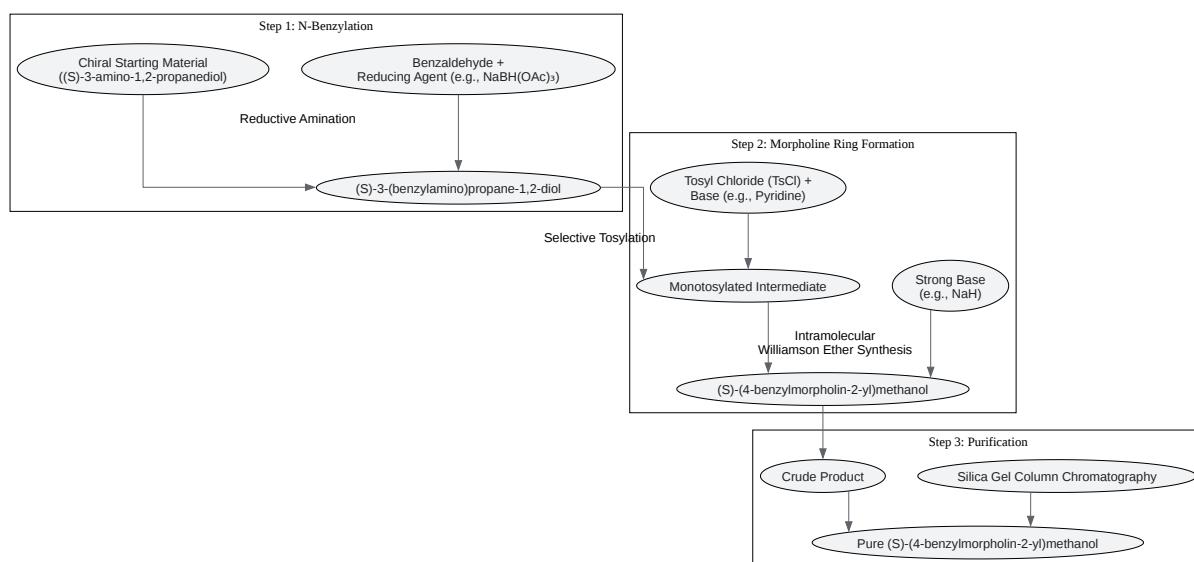
Property	Value	Source
Physical State	Liquid	[1]
Boiling Point	303.2 ± 27.0 °C	(Predicted)[2]
Density	1.117 ± 0.06 g/cm ³	(Predicted)[2]
pKa	14.36 ± 0.40	(Predicted)[2]
Solubility	Moderately soluble in polar organic solvents	[3]
Storage	Sealed in dry, Room Temperature or 2-8°C	[2][3]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **(S)-(4-benzylmorpholin-2-yl)methanol** is not readily available in peer-reviewed journals. However, based on established methods for the synthesis of chiral morpholine derivatives, a plausible synthetic route can be proposed. Chiral 2-substituted morpholines are often synthesized from chiral starting materials to ensure stereochemical integrity.

Plausible Synthetic Strategy

A common strategy involves the cyclization of a chiral amino alcohol. The synthesis could start from a commercially available chiral precursor, such as (S)-3-amino-1,2-propanediol.


Step 1: N-Benzylation. The primary amine of the chiral starting material is selectively protected with a benzyl group, typically via reductive amination with benzaldehyde and a reducing agent like sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) or via direct alkylation with benzyl bromide in the presence of a non-nucleophilic base.

Step 2: Cyclization. The resulting N-benzyl amino diol can then be cyclized to form the morpholine ring. A common method is the intramolecular Williamson ether synthesis, where one of the hydroxyl groups is converted to a leaving group (e.g., a tosylate or mesylate) which is then displaced by the remaining hydroxyl group under basic conditions. Alternatively, a one-

pot reaction with a dielectrophile like 1,2-dibromoethane or a protected equivalent can be employed.

Step 3: Purification. The final product would be purified using standard techniques such as column chromatography on silica gel.

Below is a generalized workflow for this synthetic approach.

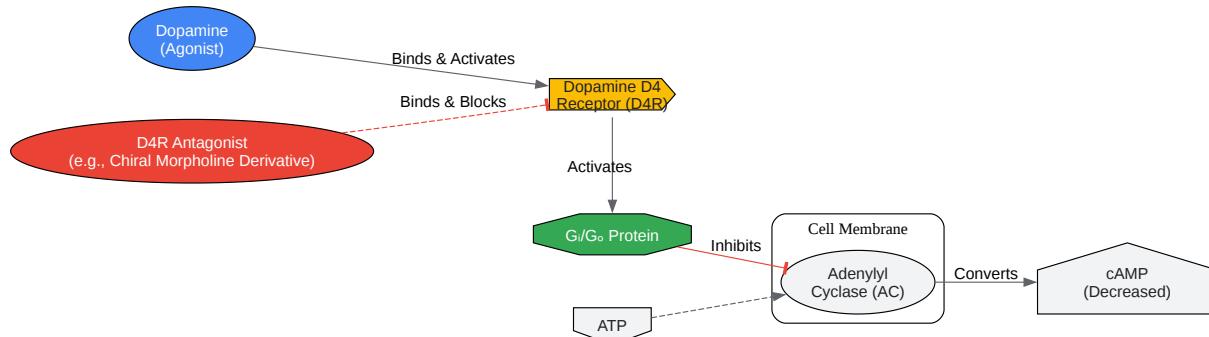
[Click to download full resolution via product page](#)

Figure 1: Generalized synthetic workflow for **(S)-(4-benzylmorpholin-2-yl)methanol**.

Applications in Drug Development & Biological Context

(S)-(4-benzylmorpholin-2-yl)methanol is primarily utilized as a chiral intermediate for the synthesis of more complex molecules with potential therapeutic applications. The chiral morpholine scaffold is of significant interest in drug design.

Role as a Scaffold for Dopamine D4 Receptor Antagonists


A key application for chiral morpholine scaffolds, structurally related to the topic compound, is in the development of antagonists for the Dopamine D4 Receptor (D4R).^[2] The D4 receptor, a G-protein coupled receptor (GPCR), is implicated in several neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.^[2] Antagonists of the D4R block the binding of the endogenous neurotransmitter dopamine, thereby modulating downstream signaling pathways.

The general signaling pathway for a G_i/G_o-coupled receptor like the D4R involves the inhibition of adenylyl cyclase upon activation. An antagonist prevents this inhibition.

Dopamine D4 Receptor Signaling Pathway and Antagonism:

- Resting State: The D4 receptor is coupled to a heterotrimeric G-protein (G α_i/o , G β , G γ). G α_i/o is bound to GDP.
- Dopamine Binding (Agonist): Dopamine binds to the D4R, causing a conformational change.
- G-Protein Activation: The activated receptor acts as a Guanine nucleotide Exchange Factor (GEF), promoting the exchange of GDP for GTP on the G α_i/o subunit.
- Subunit Dissociation: The G α_i/o -GTP and G $\beta\gamma$ subunits dissociate from the receptor and each other.
- Downstream Effect: The G α_i/o -GTP subunit inhibits the enzyme adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels.

- **Antagonist Action:** A D4R antagonist, which may incorporate the (S)-morpholine scaffold, binds to the receptor but does not induce the conformational change necessary for G-protein activation. It competitively blocks dopamine from binding, thus preventing the inhibition of adenylyl cyclase and maintaining baseline cAMP levels.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. CAS 132073-82-6: [(2S)-4-benzylmorpholin-2-yl]methanol [cymitquimica.com]
2. Synthesis and characterization of a series of chiral alkoxyethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC [pmc.ncbi.nlm.nih.gov]
3. chemshuttle.com [chemshuttle.com]

- To cite this document: BenchChem. [(S)-(4-benzylmorpholin-2-yl)methanol CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b140013#s-4-benzylmorpholin-2-yl-methanol-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com